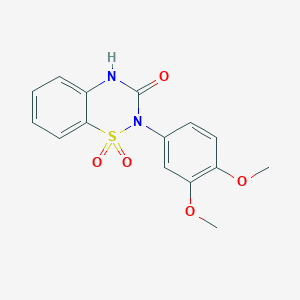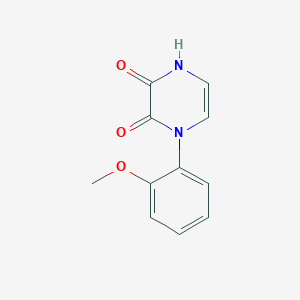![molecular formula C19H27N3S B6420228 3-(4-tert-butylphenyl)-8-ethyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione CAS No. 1325304-04-8](/img/structure/B6420228.png)
3-(4-tert-butylphenyl)-8-ethyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-tert-butylphenyl)-8-ethyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione, commonly referred to as TBET, is a synthetic organic compound belonging to the class of heterocyclic compounds. It is a colorless, crystalline solid with a melting point of approximately 121°C. TBET is of interest due to its potential applications in the field of medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
TBET has been studied for its potential applications in medicinal chemistry. It has been investigated as an anti-inflammatory agent, an anti-cancer agent, and an inhibitor of the enzyme cyclooxygenase-2 (COX-2). It has also been studied for its potential use in the treatment of Alzheimer’s disease and Parkinson’s disease.
Wirkmechanismus
TBET has been shown to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is responsible for the production of prostaglandins, which are involved in the inflammatory response. TBET has been shown to inhibit the production of prostaglandins, which in turn reduces inflammation.
Biochemical and Physiological Effects
TBET has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. It has been shown to reduce inflammation in animal models of arthritis, and it has been shown to inhibit the growth of cancer cells in vitro. It has also been shown to have neuroprotective effects in animal models of Alzheimer’s disease and Parkinson’s disease.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using TBET in laboratory experiments is its relatively low cost and availability. It is also relatively easy to synthesize and can be stored for long periods of time without degradation. The main limitation of using TBET is that it is a synthetic compound, and therefore its effects may not be as potent as natural compounds.
Zukünftige Richtungen
Future research on TBET should focus on further elucidating its mechanism of action, as well as its potential therapeutic applications. Additionally, further research should be conducted to investigate the potential side effects and toxicity of TBET. Other potential areas of research include the development of novel methods for synthesizing TBET, as well as the development of new methods for delivering TBET to target tissues. Finally, further research should be conducted to investigate the potential synergistic effects of TBET with other compounds.
Synthesemethoden
TBET has been synthesized using a variety of methods, including the Mitsunobu reaction, the Merrifield synthesis, and the Suzuki coupling reaction. The Mitsunobu reaction involves the reaction of an alcohol with a phosphine and an azide, while the Merrifield synthesis involves the reaction of an amino acid with an ester. The Suzuki coupling reaction involves the reaction of an aryl halide with an organoboron compound.
Eigenschaften
IUPAC Name |
3-(4-tert-butylphenyl)-8-ethyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3S/c1-5-22-12-10-19(11-13-22)20-16(17(23)21-19)14-6-8-15(9-7-14)18(2,3)4/h6-9H,5,10-13H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURTZBCOVSCFLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)NC(=S)C(=N2)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Tert-butylphenyl)-8-ethyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-({4'-chloro-[1,1'-biphenyl]-4-yl}sulfonyl)pyrrolidine-2-carboxylic acid](/img/structure/B6420164.png)
![5-{[4-(2-methylpropyl)benzenesulfonyl]methyl}furan-2-carboxylic acid](/img/structure/B6420167.png)
![N-[(4-methoxyphenyl)methyl]-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide](/img/structure/B6420172.png)
![N-(3-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B6420185.png)
![methyl 9-(4-chlorophenyl)-11-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6,11-tetraene-12-carboxylate](/img/structure/B6420189.png)




![8-ethyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B6420218.png)
![8-methyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B6420221.png)
![3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B6420235.png)
![3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B6420240.png)